6-Propylbicyclo[3.2.0]hept-6-en-2-one
Description
6-Propylbicyclo[3.2.0]hept-6-en-2-one is a bicyclic ketone featuring a fused bicyclo[3.2.0]heptenone core with a propyl substituent at the 6-position.
Properties
CAS No. |
54396-48-4 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-propylbicyclo[3.2.0]hept-6-en-2-one |
InChI |
InChI=1S/C10H14O/c1-2-3-7-6-9-8(7)4-5-10(9)11/h6,8-9H,2-5H2,1H3 |
InChI Key |
RVKLOKWWMCCXLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2C1CCC2=O |
Origin of Product |
United States |
Preparation Methods
Structural and Molecular Characteristics
6-Propylbicyclo[3.2.0]hept-6-en-2-one (C₁₀H₁₄O) features a fused bicyclic framework with a ketone moiety at position 2 and a propyl group at position 6. The cis configuration of the bicyclo[3.2.0] system is confirmed by its IUPAC name (1S,5S)-7-propylbicyclo[3.2.0]hept-6-en-2-one, with a molecular weight of 150.22 g/mol. Key computed properties include a hydrogen bond acceptor count of 1, rotatable bond count of 2, and an XLogP3-AA value of 1.6, indicating moderate hydrophobicity.
Primary Synthetic Route: Cyclization of 3-Hydroxy-6-Alkenoic Acids
Reaction Mechanism and Conditions
The most well-documented method involves the cyclization of 3-hydroxy-6-propylhept-6-enoic acid using acetic anhydride and potassium acetate. This one-pot, two-step process proceeds via:
- Acetylation : Room-temperature treatment of the hydroxy acid with acetic anhydride and potassium acetate for ≥2 hours.
- Thermal Cyclization : Reflux at 115–125°C for 2–8 hours to form the bicyclic ketone.
The reaction avoids catalysts or inert solvents, simplifying purification. A molar ratio of 1:9:2 (acid/anhydride/acetate) optimizes yield.
Table 1: Optimized Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature (Cyclization) | 115–125°C | |
| Reaction Time | 2–8 hours | |
| Yield (Post-Chromatography) | 57% | |
| Key Byproduct | Exocyclic double bond isomer |
Precursor Synthesis: 3-Hydroxy-6-Propylhept-6-Enoic Acid
The hydroxy acid precursor is synthesized via:
Stereochemical Control and Byproduct Management
The procedure exhibits high stereospecificity, favoring the cis-bicyclo[3.2.0] configuration. Minor exocyclic double bond isomers (<5%) are removed via flash chromatography (petroleum ether/ethyl ether, 95:5). Nuclear magnetic resonance (¹H, ¹³C) and infrared spectroscopy confirm regiochemistry, with characteristic ketone C=O stretches at ~1,710 cm⁻¹.
Alternative Synthetic Strategies
Hydrogenation of Unsaturated Precursors
Selective hydrogenation of bicyclo[3.2.0]hept-2,6-dien-7-one derivatives could theoretically introduce the propyl group, though no literature precedents exist for this substrate.
Analytical and Spectroscopic Data
Table 2: Spectroscopic Benchmarks
| Technique | Key Signals | Source |
|---|---|---|
| GC-MS | Base peak m/z 83; fragments at 79, 93 | |
| ¹H NMR | δ 1.45 (m, propyl CH₂), δ 5.65 (br s, alkene) | |
| ¹³C NMR | δ 210.1 (C=O), δ 135.4 (C6 alkene) | |
| IR | 1,712 cm⁻¹ (ketone C=O) |
Industrial Scalability and Applications
The acetic anhydride-mediated cyclization offers scalability, with 50+ gram batches demonstrated in patent examples. Potential applications include:
- Fragrance Chemistry : As a terpenoid analog for woody-spicy accords.
- Pharmaceutical Intermediates : For strained bicyclic scaffolds in antibiotic development.
Chemical Reactions Analysis
Types of Reactions
6-Propylbicyclo[3.2.0]hept-6-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Propylbicyclo[3.2.0]hept-6-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-Propylbicyclo[3.2.0]hept-6-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, where it can act as an inhibitor or substrate. This interaction can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
Structural Comparisons
The bicyclo[3.2.0]heptenone framework is shared among several analogs, with variations in substituent type, position, and stereochemistry significantly influencing their properties. Key structural analogs include:
Key Observations :
Comparison with 6-Propyl Derivative :
- The propyl group may necessitate modified conditions (e.g., longer reaction times or bulkier reagents) to avoid side reactions during cyclization.
- Enzymatic resolution (e.g., lipase-catalyzed transesterification) used for stereoselective synthesis of bicyclic alcohols could be adapted for the propyl analog.
Physicochemical Properties
Predicted and experimental data for analogs reveal trends:
Key Insights :
- The 6-propyl group likely increases lipophilicity compared to smaller substituents, enhancing solubility in nonpolar solvents.
- Boiling points correlate with molecular weight and substituent bulk; the propyl derivative may exhibit a higher boiling point than the ethyl analog.
Reactivity and Functionalization
- Reduction : Yeast-mediated reduction of bicyclo[3.2.0]hept-2-en-6-one yields enantiomeric bromohydrins, demonstrating stereoselectivity influenced by substituents . The propyl group may sterically hinder reduction at C4.
- Enzymatic Resolution : Lipases (e.g., Mucor Miehei lipase) resolve bicyclic alcohols with high enantioselectivity (E = 472.5 under microwave assistance) . The propyl derivative’s bulk may affect enzyme binding efficiency.
- Oxidation : Unsubstituted analogs undergo epoxidation or ketone functionalization; alkyl substituents could stabilize or destabilize transition states .
Q & A
Q. What are the established methods for synthesizing 6-Propylbicyclo[3.2.0]hept-6-en-2-one in a laboratory setting?
Synthesis typically involves [2+2] photocycloaddition or thermal rearrangement of bicyclic precursors. Key steps include optimizing reaction conditions (e.g., solvent, temperature, catalyst) and monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS). Post-synthesis purification employs techniques like column chromatography or recrystallization. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy to confirm structural integrity .
Q. What are the known physical and chemical properties of this compound?
Available data (extrapolated from similar bicyclic ketones) suggest a liquid state at room temperature, boiling point ~220–230°C, and moderate water solubility. Stability under standard laboratory storage conditions (ambient temperature, inert atmosphere) is assumed, though empirical validation is recommended. Gaps in data (e.g., vapor pressure, partition coefficients) highlight the need for targeted experiments .
Q. What safety protocols are recommended for handling this compound?
Based on structurally related compounds:
- Use P95 respirators for particulate protection and OV/AG/P99 cartridges for vapor exposure .
- Avoid skin contact (Category 2 skin/eye irritation risk) and ensure fume hood use during synthesis .
- Dispose via hazardous waste channels to prevent environmental release .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra may arise from stereochemical variations or solvent effects. To address this:
- Perform computational modeling (e.g., density functional theory) to predict spectral profiles and compare with empirical data.
- Validate purity via high-performance liquid chromatography (HPLC) and replicate experiments under controlled conditions .
Q. What experimental designs are suitable for investigating the compound’s reactivity under diverse conditions?
- Thermal stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Photoreactivity: Expose the compound to UV-Vis light and monitor degradation products via GC-MS.
- Acid/Base Sensitivity: Test stability in buffered solutions (pH 3–10) using kinetic studies .
Q. How can researchers address gaps in toxicological data for this compound?
- In vitro assays: Use cell culture models (e.g., HepG2 liver cells) to assess acute cytotoxicity (MTT assay) and genotoxicity (Ames test).
- Ecotoxicology: Evaluate biodegradability (OECD 301F test) and bioaccumulation potential (log Kow determination) .
Q. What strategies optimize the enantioselective synthesis of this compound?
- Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) in asymmetric cycloaddition reactions.
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Compare kinetic vs. thermodynamic control in stereoselective pathways .
Methodological Frameworks for Research Design
Q. How can the PICO framework guide hypothesis-driven studies on this compound?
- Population (P): Reaction systems (e.g., catalytic, solvent-free).
- Intervention (I): Novel synthetic routes or catalytic conditions.
- Comparison (C): Benchmark against traditional methods (yield, efficiency).
- Outcome (O): Quantify improvements in selectivity or sustainability .
Q. What criteria ensure rigor in experimental data collection and analysis?
- Feasibility: Pilot studies to validate instrument sensitivity (e.g., GC-MS detection limits).
- Reproducibility: Detailed SOPs for reaction setup and data recording.
- Statistical rigor: Apply ANOVA or t-tests to confirm significance of results .
Tables: Key Data Gaps and Proposed Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
